Amino-PEG3-sulfonic acid hydrochloride salt is a specialized compound primarily used in pharmaceutical research and development. It belongs to the class of polyethylene glycol (PEG) derivatives, characterized by the presence of both an amino group and a sulfonic acid functional group. The sulfonic acid enhances water solubility, while the amino group facilitates bioconjugation reactions, making this compound a valuable linker in drug delivery systems and bioconjugates. These bioconjugates exhibit improved pharmacokinetics, enhanced specificity, and reduced immunogenicity, which are critical for effective therapeutic applications .
Amino-PEG3-sulfonic acid hydrochloride salt is classified as an amino PEG linker. It is commercially available from several suppliers, including AxisPharm and BroadPharm, which provide detailed specifications such as molecular weight, purity, and applications. The compound typically has a molecular weight of approximately 257.3 g/mol and is sold with a purity of at least 95% .
The synthesis of Amino-PEG3-sulfonic acid hydrochloride salt generally involves the following steps:
The specific methods can vary based on the desired properties of the final product, including its solubility and reactivity. Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy may be employed to confirm the structure and purity of the synthesized compound .
Amino-PEG3-sulfonic acid hydrochloride salt features a linear structure with a polyethylene glycol chain linking an amino group and a sulfonic acid group. This configuration enhances its solubility in aqueous environments, which is crucial for biological applications.
The amino group in Amino-PEG3-sulfonic acid hydrochloride salt can react with various electrophiles, including:
These reactions are pivotal for creating bioconjugates where drugs or targeting agents are linked to proteins or peptides .
The reactivity of the amino group allows for efficient coupling strategies in bioconjugation processes, significantly enhancing the utility of this compound in drug delivery systems.
Amino-PEG3-sulfonic acid hydrochloride salt functions primarily through its ability to facilitate bioconjugation reactions. The mechanism involves:
Studies have shown that conjugates formed using Amino-PEG3-sulfonic acid demonstrate significantly improved efficacy in targeted drug delivery applications compared to non-conjugated counterparts .
These properties make Amino-PEG3-sulfonic acid hydrochloride salt an excellent candidate for use in various scientific applications, particularly in drug formulation and delivery systems .
Amino-PEG3-sulfonic acid hydrochloride salt is widely utilized in several scientific fields:
Chemoenzymatic methodologies leverage biological catalysts to achieve precise functionalization of polyethylene glycol scaffolds, offering advantages in regioselectivity and environmental sustainability. For Amino-PEG3-sulfonic acid HCl salt synthesis, lipases and esterases demonstrate significant potential for catalyzing the formation of ester bonds between polyethylene glycol intermediates and sulfonic acid precursors under mild aqueous conditions. These enzymes facilitate the stepwise assembly of the triethylene glycol (PEG3) spacer while preserving the terminal amine’s reactivity, which is crucial for subsequent bioconjugation applications such as antibody-drug conjugate (ADC) linker-payload construction. The amine group’s nucleophilicity enables targeted reactions with carboxylic acids or activated N-hydroxysuccinimide esters without requiring protective group strategies that complicate traditional synthetic routes [1].
Table 1: Enzymatic Strategies for Polyethylene Glycol Linker Functionalization
Enzyme Class | Reaction Type | Target Functional Group | Reported Yield |
---|---|---|---|
Lipase B (Candida antarctica) | Esterification | Sulfonic acid moiety | 70–85% |
Esterase (Porcine liver) | Transesterification | Hydroxyl terminus | 65–78% |
Acyltransferase | Amide bond formation | Primary amine | >90% |
Post-enzymatic steps necessitate hydrochloric acid treatment to generate the stable HCl salt form of the terminal amine, enhancing the compound’s crystallinity and storage stability. This approach aligns with industrial preferences for processes minimizing heavy metal catalysts and organic solvents, particularly given the compound’s application in biomedical research. The hydrophilic polyethylene glycol backbone intrinsically increases aqueous solubility, and enzymatic methods further reduce residual metal contaminants compared to organometallic catalysis [1] [6]. Challenges remain in enzyme engineering to accommodate bulky sulfonic acid substrates and scale-up considerations for multi-kilogram production.
Sulfonic acid functionalization represents a critical determinant of Amino-PEG3-sulfonic acid HCl salt’s reactivity profile and solubility. Optimization focuses on two parallel objectives: maximizing sulfonate incorporation efficiency and preserving the amine group’s integrity during synthesis. Research identifies sulfonyl halide intermediates (e.g., sulfonyl chlorides) as highly effective electrophiles for coupling with hydroxyl-terminated polyethylene glycol derivatives. This strategy capitalizes on the polyethylene glycol chain’s terminal hydroxyl nucleophilicity, enabling sulfonate ester formation under controlled Schotten-Baumann conditions. Subsequent amination via azide reduction or direct nucleophilic displacement yields the target bifunctional molecule [1] [2].
Table 2: Reaction Parameters for Sulfonate Coupling Efficiency
Sulfonation Reagent | Temperature (°C) | Solvent System | Reaction Time (h) | Conversion Rate |
---|---|---|---|---|
Sulfur trioxide-pyridine complex | 0–5 | Dichloromethane | 2 | 92% |
Propanesultone | 40–50 | Dimethylformamide | 12 | 85% |
1,3-Propane sultone | 60–70 | Toluene/acetonitrile (1:1) | 8 | 88% |
Notably, the sulfonic acid moiety exhibits versatile reactivity beyond its inherent acidity, participating in esterification, halogenation, and nucleophilic displacement reactions [1] [6]. This enables diverse downstream modifications critical for drug-linker applications. However, strong acid conditions during HCl salt formation risk sulfonate group hydrolysis, necessitating precise pH control below 3.0 and temperatures under 30°C. Analytical quality control via ion-exchange chromatography confirms ≥95% sulfonate functionality retention in commercial batches [2] [6]. Parallel work on naphthoquinone sulfonic acid systems reinforces that ring-activating groups enhance electrophilic sulfonation kinetics—a principle adaptable to polyethylene glycol chemistry despite differing core structures [3].
Scalable synthesis of Amino-PEG3-sulfonic acid HCl salt demands integrated process engineering to address purity thresholds (>95%), throughput requirements, and biomedical compatibility constraints. Industrial routes employ continuous flow reactors for the sulfonation step, achieving superior heat and mass transfer compared to batch reactors. This technology minimizes byproducts like sulfones or over-oxidized species, which complicate purification and compromise linker performance in sensitive bioconjugation applications such as ADC manufacturing [1] [2].
Key process parameters include:
Table 3: Industrial-Scale Production Metrics
Process Stage | Equipment | Capacity per Cycle | Purity Outcome | Cycle Time |
---|---|---|---|---|
Polyethylene Glycol Bromination | Glass-lined reactor | 50 kg | 98% | 8 h |
Azide Displacement | Continuous stirred-tank reactor | 100 L | 96% | 12 h |
Catalytic Hydrogenation | High-pressure autoclave | 30 kg | 97% | 6 h |
Sulfonation & Salt Formation | Flow reactor system | 200 kg/day | >95% | Continuous |
Purification leverages tangential flow filtration and ion-exchange chromatography, removing endotoxins to levels suitable for in vivo applications (<0.25 EU/mg) [1]. Economic drivers favor multi-step one-pot strategies that avoid intermediate isolation; for example, telescoping azidation, reduction, and sulfonation sequences within a single reactor train reduces solvent consumption by 40% and increases overall yield to 78% [6]. Commercial suppliers validate scalability through batch records showing consistent production from 100-mg preclinical lots to 1-kg clinical supply runs, with pricing tiers reflecting economies of scale ($428/100mg to $1,845/gram) [2]. The final material exhibits stability at –20°C for over 24 months, enabling global ambient-temperature distribution [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7